(1-methylpiperidin-1-ium-4-yl) 2,2-diphenylacetate;chloride
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Overview
Description
(1-methylpiperidin-1-ium-4-yl) 2,2-diphenylacetate;chloride is a chemical compound with the molecular formula C20H24ClNO2 and a molecular weight of 345.9 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of (1-methylpiperidin-1-ium-4-yl) 2,2-diphenylacetate;chloride involves several steps. One common method includes the esterification of diphenylacetic acid with 1-methyl-4-piperidyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. After the esterification, the product is purified through recrystallization or distillation .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
(1-methylpiperidin-1-ium-4-yl) 2,2-diphenylacetate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups like amines or thiols.
Scientific Research Applications
(1-methylpiperidin-1-ium-4-yl) 2,2-diphenylacetate;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (1-methylpiperidin-1-ium-4-yl) 2,2-diphenylacetate;chloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .
Comparison with Similar Compounds
(1-methylpiperidin-1-ium-4-yl) 2,2-diphenylacetate;chloride can be compared with other similar compounds, such as:
Diphenylacetic acid 1-ethyl-3-piperidyl ester hydrochloride: This compound has a similar structure but with an ethyl group instead of a methyl group on the piperidine ring.
Piperidine derivatives: Various piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones, share structural similarities with this compound.
Properties
CAS No. |
1952-14-3 |
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Molecular Formula |
C20H24ClNO2 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
(1-methylpiperidin-1-ium-4-yl) 2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-21-14-12-18(13-15-21)23-20(22)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-19H,12-15H2,1H3;1H |
InChI Key |
KDXCCWHVFRELBS-UHFFFAOYSA-N |
SMILES |
C[NH+]1CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Canonical SMILES |
C[NH+]1CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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